molecular formula C8H10N4O3 B8604746 1-(Hypoxanthine-9-yl)-2,3-propandiol

1-(Hypoxanthine-9-yl)-2,3-propandiol

Cat. No. B8604746
M. Wt: 210.19 g/mol
InChI Key: IIFAZDZRSYMVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448373B1

Procedure details

Hypoxanthine is treated as in the procedure of Example 1 with glycidol in the presence of potassium carbonate to give 1-(hypoxanthine-9-yl)-2,3-propandiol. The resulting 1-(9-hypoxanthine)-2,3-propandiol is treated with dimethoxytrityl chloride in pyridine as in Example 2 to give 1-(9-hypoxan-thine)-3-O-dimethoxytrityl-2-propanol. The resulting 1-(9-hypoxanthine)-3-O-dimethoxytrityl-2-propanol is phosphitylated with chloro-β-cyanoethoxy-N,N-diisopropylaminophosphine as per Example 3 to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9](=[O:10])[C:8]2[NH:7][CH:6]=[N:5][C:4]=2[N:3]=[CH:2]1.[CH2:11]1[O:13][CH:12]1[CH2:14][OH:15].C(=O)([O-])[O-].[K+].[K+]>>[NH:1]1[C:9](=[O:10])[C:8]2[N:7]=[CH:6][N:5]([CH2:11][CH:12]([OH:13])[CH2:14][OH:15])[C:4]=2[N:3]=[CH:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=2N=CNC2C1=O
Name
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0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=NC=2N(C=NC2C1=O)CC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.